

## Ivonescimab: A Technical Guide to its Dual Anti-Angiogenesis and Immune-Activating Mechanism

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#### **Abstract**

Ivonescimab (also known as AK112 or SMT112) is a first-in-class, tetravalent, bispecific antibody engineered to simultaneously target Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor (VEGF).[1] This dual-targeting mechanism is designed to synergistically inhibit tumor growth by blocking immune evasion and tumor angiogenesis.[2] Preclinical and clinical studies have demonstrated that Ivonescimab's unique molecular design, which includes an Fc-silent region, leads to a favorable safety profile and potent anti-tumor activity in various solid tumors, particularly non-small cell lung cancer (NSCLC).[3][4] This technical guide provides an in-depth overview of Ivonescimab's core mechanism of action, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

# Core Mechanism of Action: Dual Blockade of PD-1 and VEGF

Ivonescimab's innovative design allows it to concurrently engage two critical pathways in tumor progression:



- Immune Checkpoint Inhibition via PD-1 Blockade: By binding to the PD-1 receptor on T-cells, Ivonescimab blocks the interaction with its ligand, PD-L1, which is often overexpressed on tumor cells.[5] This action disrupts the inhibitory signal that suppresses T-cell activity, thereby restoring the ability of cytotoxic T-lymphocytes to recognize and eliminate cancer cells.[5]
- Anti-Angiogenesis via VEGF Inhibition: Ivonescimab also targets VEGF-A, a key signaling protein that promotes angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5] By sequestering VEGF-A, Ivonescimab inhibits its binding to VEGFR2 on endothelial cells, thereby suppressing the downstream signaling cascade that leads to neovascularization.[6] This anti-angiogenic effect not only restricts tumor growth but also helps to normalize the tumor vasculature, which can improve the infiltration of immune cells into the tumor microenvironment.[5]

A key feature of Ivonescimab is its cooperative binding property. In the presence of VEGF, the binding affinity of Ivonescimab to PD-1 is significantly enhanced, and reciprocally, PD-1 binding enhances its affinity for VEGF.[3][7] This is attributed to its tetravalent structure, which allows for the formation of larger molecular complexes in the tumor microenvironment where both targets are co-expressed, leading to increased avidity and more potent biological activity.[8][9]

### **Molecular Structure and Properties**

Ivonescimab is a humanized IgG1-based tetravalent bispecific antibody.[10] Its structure is engineered with an Fc-silent region, which abrogates binding to Fcy receptors (FcyRI/IIIa).[3] This design choice significantly reduces the risk of Fc-mediated effector functions such as antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), which can contribute to immune-related adverse events.[3][7]

### **Quantitative Data**

Table 1: Binding Affinity and Potency of Ivonescimab



| Parameter                | Target | Condition                       | Value  | Citation |
|--------------------------|--------|---------------------------------|--|----------|
| Binding Affinity<br>(KD) | PD-1   | -                               | Enhanced over<br>10-fold in the<br>presence of<br>VEGF | [3][7]   |
| VEGF                     | -      | Enhanced in the presence of PD- | [7]  |          |
| EC50                     | PD-1   | -                               | 0.06 nM  | [6]      |
| VEGF-A                   | -      | 0.036 nM                        | [6]  |          |

## Table 2: Summary of Key Clinical Trial Results for Ivonescimab

| Trial Name | Phase | Indication | Treatment Arm | Comparator | Primary Endpoint | Result | Citation | | --- | --- | --- | --- | --- | --- | --- | | HARMONi-2 (NCT05499390) | III | 1L PD-L1+ NSCLC | Ivonescimab monotherapy | Pembrolizumab monotherapy | Progression-Free Survival (PFS) | Median PFS: 11.14 months vs 5.82 months (HR: 0.51; p<0.0001) |[11][12][13] | | HARMONi-6 (NCT05840016) | III | 1L advanced squamous NSCLC | Ivonescimab + Chemotherapy | Tislelizumab + Chemotherapy | Progression-Free Survival (PFS) | Median PFS: 11.14 months vs 6.90 months (HR: 0.60; p<0.0001) |[14][15] | | HARMONi-A (NCT05184712) | III | EGFRmutant NSCLC post-TKI | Ivonescimab + Chemotherapy | Placebo + Chemotherapy | Progression-Free Survival (PFS) | Median PFS: 7.1 months vs 4.8 months (HR: 0.46; p<0.001) |[16][17] | HARMONi (Global Phase 3) | III | EGFR-mutant NSCLC post-TKI | Ivonescimab + Chemotherapy | Placebo + Chemotherapy | Progression-Free Survival (PFS) | Median PFS: 6.8 months vs 4.4 months (HR: 0.52; p<0.001) |[18][19] |

### **Experimental Protocols**

The following are generalized methodologies for key experiments used to characterize Ivonescimab's mechanism of action, based on standard practices for bispecific antibody evaluation.[20][21]



### **Antigen Binding Affinity and Kinetics**

- Enzyme-Linked Immunosorbent Assay (ELISA): To determine the binding specificity and affinity of Ivonescimab to its targets, 96-well plates are coated with recombinant human PD-1 or VEGF-A.[3] Serially diluted Ivonescimab is added to the wells. The binding is detected using a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the Fc region of Ivonescimab, followed by the addition of a chromogenic substrate. The optical density is measured, and the EC50 value is calculated from the resulting dose-response curve.[6] To assess cooperative binding, the assay is repeated with the addition of a constant concentration of the second target antigen (e.g., VEGF-A is added to the wells when testing for PD-1 binding).[7]
- Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): For a more detailed analysis of binding kinetics (association and dissociation rates), SPR or BLI (such as the Octet system) is employed.[7] One of the target antigens is immobilized on a sensor chip, and Ivonescimab is flowed over the surface at various concentrations. The change in mass on the sensor surface is measured in real-time to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).

#### **In Vitro Functional Assays**

- PD-1/PD-L1 Blockade Assay: A cell-based reporter assay is used to measure the ability of Ivonescimab to block the PD-1/PD-L1 interaction.[3] This typically involves co-culturing Jurkat cells engineered to express PD-1 and a luciferase reporter gene under the control of an NFAT response element, with a cell line expressing PD-L1.[3] In the absence of a blocking antibody, the PD-1/PD-L1 interaction inhibits T-cell receptor signaling, resulting in low luciferase expression. The addition of Ivonescimab blocks this interaction, leading to a dose-dependent increase in luciferase activity.
- VEGF Signaling Blockade Assay: The ability of Ivonescimab to inhibit VEGF-induced signaling is assessed using a cell-based assay.[3] Human umbilical vein endothelial cells (HUVECs) are starved and then stimulated with recombinant human VEGF-A in the presence of varying concentrations of Ivonescimab. The inhibition of VEGF receptor phosphorylation or downstream signaling molecules like AKT can be measured by Western blot or a specific ELISA. Alternatively, a cell proliferation assay (e.g., using MTS) can be used to measure the inhibition of VEGF-induced endothelial cell growth.



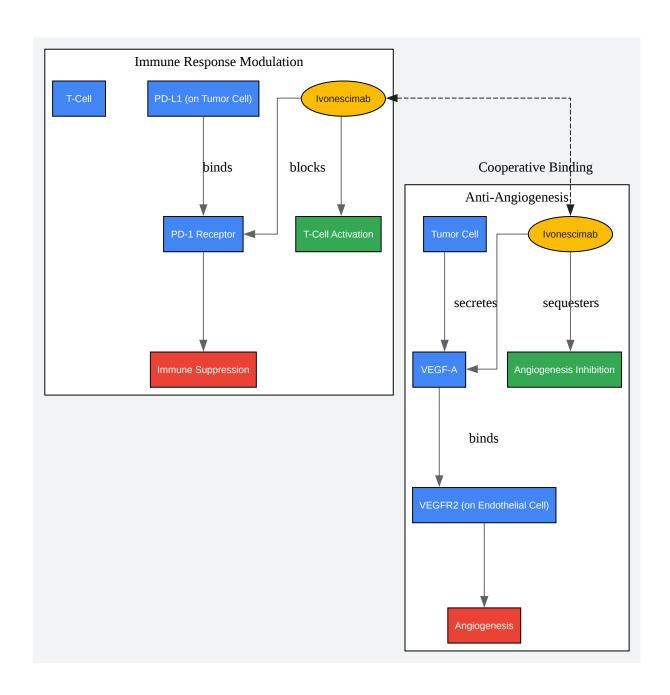
• T-Cell Activation Assay: To confirm that blocking the PD-1 pathway with Ivonescimab leads to T-cell activation, human peripheral blood mononuclear cells (PBMCs) are co-cultured with tumor cells.[7] The production of cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), in the culture supernatant is measured by ELISA or a multiplex cytokine assay. T-cell proliferation can be assessed using assays such as CFSE dilution measured by flow cytometry.

#### **In Vivo Efficacy Studies**

Humanized Mouse Models: To evaluate the anti-tumor efficacy of Ivonescimab in a system with a functional human immune system, immunodeficient mice (e.g., SCID/Beige) are engrafted with human PBMCs and subsequently implanted with human tumor xenografts (e.g., HCC827 lung adenocarcinoma or U87MG glioblastoma).[3][7] Mice are then treated with Ivonescimab, and tumor growth is monitored over time. Tumor volume and survival are the primary endpoints.

# Signaling Pathways and Experimental Workflows Ivonescimab's Dual Signaling Pathway Inhibition



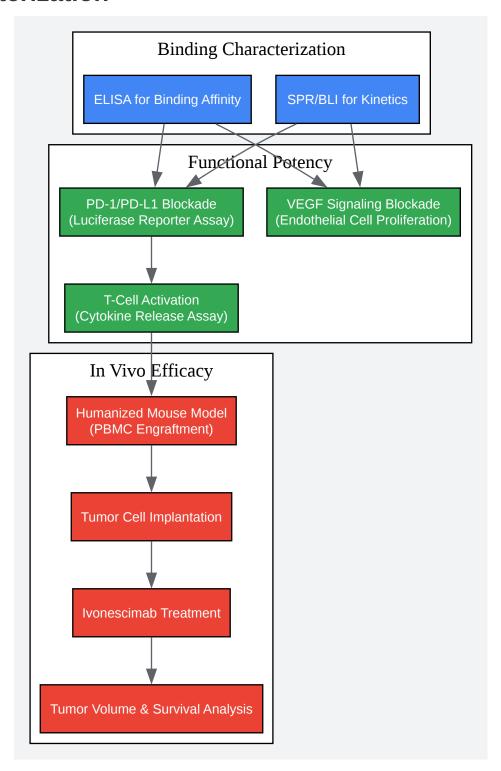


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Caption: Ivonescimab's dual mechanism of action.



## **Experimental Workflow for In Vitro Functional Characterization**



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Caption: Workflow for Ivonescimab characterization.

#### Conclusion

Ivonescimab represents a significant advancement in the field of cancer immunotherapy by integrating anti-angiogenic and immune checkpoint blockade into a single therapeutic agent. Its unique tetravalent structure and cooperative binding properties contribute to its potent anti-tumor activity. The Fc-silent design mitigates safety concerns, potentially offering a better therapeutic window compared to combination therapies. The robust clinical data, particularly in NSCLC, underscore its potential to become a cornerstone treatment in various solid tumors. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of this innovative bispecific antibody.

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